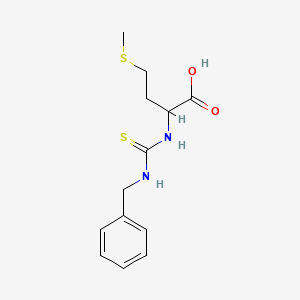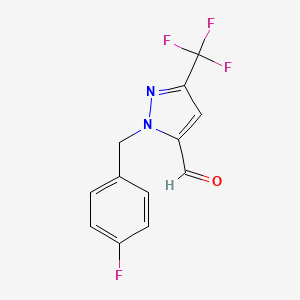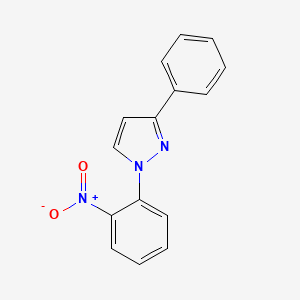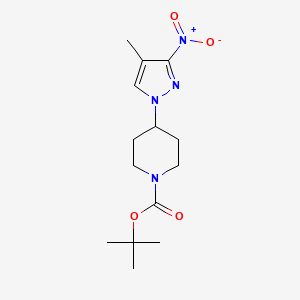
N-(benzylcarbamothioyl)methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylcarbamothioyl)methionine is a compound that combines the structural features of methionine, an essential amino acid, with a benzylcarbamothioyl group. This unique combination imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamothioyl)methionine typically involves the condensation of methionine with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamothioyl)methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioyl group, yielding methionine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methionine derivatives.
Scientific Research Applications
N-(benzylcarbamothioyl)methionine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals like copper and nickel.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N-(benzylcarbamothioyl)methionine involves its interaction with specific molecular targets. The benzylcarbamothioyl group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the methionine moiety can participate in various biochemical pathways, including methylation and transsulfuration .
Comparison with Similar Compounds
Similar Compounds
N-(benzylcarbamothioyl)benzamide: Similar structure but with a benzamide group instead of methionine.
Methionine derivatives: Compounds like S-adenosylmethionine and methionine sulfoxide share some structural features with N-(benzylcarbamothioyl)methionine.
Uniqueness
This compound is unique due to the combination of the benzylcarbamothioyl group and methionine. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2S2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(benzylcarbamothioylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H18N2O2S2/c1-19-8-7-11(12(16)17)15-13(18)14-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H2,14,15,18) |
InChI Key |
MAAPYAUHGMUDJC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10909096.png)
![N-(3,5-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909099.png)

![4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B10909109.png)
![4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B10909112.png)
![butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B10909118.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10909123.png)
![Ethyl 2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909135.png)


![N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909150.png)
![4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10909152.png)
![N~2~-(1-Adamantylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B10909158.png)
![6-cyclopropyl-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909167.png)
